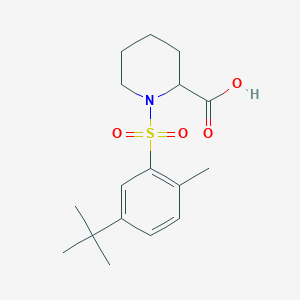
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been used extensively in scientific research. It is a potent inhibitor of chloride transport and has been shown to have a variety of effects on biological systems.
Mécanisme D'action
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a potent inhibitor of chloride transporters and channels. It binds to the extracellular surface of these proteins and blocks the movement of chloride ions across the membrane. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated chloride channel (ClC). The exact mechanism of action of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonamide group of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide and a specific amino acid residue on the chloride transporter or channel.
Biochemical and Physiological Effects:
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has a variety of biochemical and physiological effects on biological systems. It has been shown to inhibit the activity of chloride transporters and channels, which can lead to changes in cell volume, pH, and ion balance. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has also been shown to modulate the activity of other ion channels, including potassium and calcium channels. In addition, 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a widely used tool in scientific research, and it has several advantages for lab experiments. It is a potent and selective inhibitor of chloride transporters and channels, which allows researchers to study the role of chloride transport in biological systems. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide in lab experiments. It can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide. One area of interest is the development of new compounds that are more potent and selective inhibitors of chloride transporters and channels. Another area of interest is the study of the role of chloride transport in disease states, such as cystic fibrosis and epilepsy. Finally, there is a need for more research on the biochemical and physiological effects of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, particularly in relation to its anti-inflammatory and anti-tumor properties.
Conclusion:
In conclusion, 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a sulfonamide compound that has been used extensively in scientific research to study the role of chloride transport in biological systems. Its synthesis method is relatively simple, and it has several advantages for lab experiments. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is a potent inhibitor of chloride transporters and channels, and it has a variety of biochemical and physiological effects on biological systems. There are several future directions for research on 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide, including the development of new compounds and the study of its effects in disease states.
Méthodes De Synthèse
The synthesis of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide involves the reaction of 2,4-dimethylphenylamine with 4,5-dichloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in high yield. The synthesis of 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide is relatively simple and has been well established in the literature.
Applications De Recherche Scientifique
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been used extensively in scientific research to study the role of chloride transport in biological systems. It has been shown to inhibit the activity of chloride channels and transporters, which are involved in a variety of physiological processes such as cell volume regulation, acid-base balance, and synaptic transmission. 4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide has been used to study the role of chloride transport in various tissues, including the brain, heart, and kidney.
Propriétés
IUPAC Name |
4,5-dichloro-N-(2,4-dimethylphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-4-5-14(10(2)6-9)18-21(19,20)15-8-13(17)12(16)7-11(15)3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSQEQQOOWNZLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)



![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


